Bis(trifluoromethylsulphonyl)methane (CAS: 428-76-2), commonly known as bis(triflyl)methane or Tf2CH2, is a highly electron-deficient, superacidic active methylene compound. Featuring two strongly electron-withdrawing trifluoromethanesulfonyl groups, it exhibits an exceptionally low pKa for a carbon acid (pKa = 2.4 in DMSO) [1]. Unlike conventional heteroatom superacids, Tf2CH2 exists as a low-melting solid (mp 32–36 °C) and serves a dual role in advanced chemical procurement: it acts as a Brønsted acid catalyst capable of sub-1 mol% loadings and as a versatile, functionalizable precursor for synthesizing custom superacids, stabilized carbanions, and highly electrophilic 1,1-bis(triflyl)alkenes [2]. Its non-oxidizing nature and solubility in organic solvents also make it a structurally stable ligand for lanthanide complexes in materials science .
Procurement substitution of Tf2CH2 with common superacids like triflic acid (TfOH) or bis(trifluoromethanesulfonyl)imide (Tf2NH) routinely fails in catalyst design and materials synthesis. While TfOH and Tf2NH offer extreme acidity, they lack an active methylene bridge, rendering them entirely incapable of undergoing Knoevenagel condensations or serving as modular building blocks for sterically confined, customized carbon acids [1]. Conversely, substituting Tf2CH2 with conventional carbon acids like malononitrile or acetylacetone results in a catastrophic loss of acidity—by 8.7 pKa units in DMSO—preventing auto-catalyzed condensations and failing to provide the necessary proton-donating strength for demanding Mukaiyama-aldol or cycloaddition reactions [2]. Furthermore, unlike the fuming, highly corrosive liquid TfOH, Tf2CH2 is a bench-stable solid that forms non-hygroscopic complexes, making it specifically suited for moisture-sensitive electronic and optical formulations.
Tf2CH2 provides a distinct structural advantage over heteroatom superacids by possessing two acidic protons on a substitutable carbon atom. This allows it to be functionalized (e.g., arylated or dimerized) to create highly confined, customized superacids such as 1,1,3,3-tetrakis(triflyl)propane or pentafluorophenylbis(triflyl)methane. In contrast, TfOH lacks any substitutable position, and alkylating the nitrogen of Tf2NH eliminates its acidic proton entirely, neutralizing its Brønsted acidity [1]. Consequently, Tf2CH2 enables the synthesis of tailored carbon superacids with gas-phase acidities (ΔG_acid) reaching up to 290.2 kcal/mol, providing a modularity that is chemically impossible with TfOH or Tf2NH[2].
| Evidence Dimension | Capacity for structural functionalization while retaining Brønsted acidity |
| Target Compound Data | Supports electrophilic substitution/dimerization to yield tunable carbon superacids |
| Comparator Or Baseline | TfOH and Tf2NH (0% capacity; lack substitutable sites that retain the acidic proton) |
| Quantified Difference | Absolute qualitative and quantitative advantage in catalyst modularity |
| Conditions | Synthetic catalyst design workflows |
Buyers developing proprietary, sterically confined asymmetric catalysts must procure Tf2CH2 as the foundational building block, as standard superacids cannot be structurally tuned without losing their acidity.
The active methylene group of Tf2CH2 enables it to undergo self-promoting Knoevenagel-type condensations with aromatic and aliphatic aldehydes to yield 1,1-bis(triflyl)alkenes. Because of its intrinsic superacidity (pKa = 2.4 in DMSO), Tf2CH2 can auto-catalyze this condensation without the need for harsh external dehydrating agents, achieving high yields (>70% for various aryl derivatives) [1]. Heteroatom superacids like TfOH and Tf2NH completely lack this reactivity pathway. Furthermore, compared to malononitrile, the resulting bis(triflyl)alkenes are vastly more electron-deficient, serving as highly reactive Michael acceptors and push-pull fluorophore precursors [2].
| Evidence Dimension | Knoevenagel condensation reactivity to form electron-deficient alkenes |
| Target Compound Data | High yield (>70%), self-promoting condensation |
| Comparator Or Baseline | TfOH / Tf2NH (0% reactivity; no active carbon) |
| Quantified Difference | Exclusive reactivity pathway for Tf2CH2 |
| Conditions | Condensation with aldehydes in organic solvents |
Procuring Tf2CH2 allows synthetic chemists to directly access ultra-electron-deficient 1,1-bis(triflyl)alkenes in a single step, streamlining the production of advanced Michael acceptors.
While Tf2CH2 shares a structural methylene bridge with common carbon acids like malononitrile (CH2(CN)2), the extreme electron-withdrawing nature of the two triflyl groups dramatically amplifies its acidity. In DMSO, Tf2CH2 exhibits a pKa of 2.4, whereas malononitrile has a pKa of 11.1[1]. This difference of 8.7 pKa units means Tf2CH2 is approximately 5 × 10^8 times more acidic in solution. This extreme acidity allows Tf2CH2 to act as a highly efficient Brønsted acid catalyst for carbon-carbon bond-forming reactions (e.g., Mukaiyama-Michael reactions) at sub-1 mol% loadings, a performance metric completely unattainable by standard active methylenes [2].
| Evidence Dimension | Solution Brønsted acidity (pKa in DMSO) |
| Target Compound Data | pKa = 2.4 |
| Comparator Or Baseline | Malononitrile (pKa = 11.1) |
| Quantified Difference | 8.7 pKa units (~5 × 10^8 times more acidic) |
| Conditions | Dissolved in Dimethyl Sulfoxide (DMSO) at standard temperature |
This extreme acidity guarantees that Tf2CH2 can function as a potent superacid catalyst while still offering the nucleophilic carbanion chemistry of an active methylene.
In industrial and materials science workflows, the physical state and hygroscopicity of a ligand or catalyst dictate its processability. Triflic acid (TfOH) is a highly corrosive, fuming liquid that forms extremely hygroscopic salts, complicating handling and storage. In contrast, Tf2CH2 is a low-melting solid (mp 32–36 °C) that is non-oxidizing and non-hygroscopic. When used as a ligand in lanthanide chemistry, Tf2CH2 forms stable, non-hygroscopic complexes that maintain high solubility in organic solvents, directly improving the environmental stability and shelf-life of the resulting optical or electronic materials compared to their triflate counterparts .
| Evidence Dimension | Physical state and complex hygroscopicity |
| Target Compound Data | Bench-stable low-melting solid; forms non-hygroscopic lanthanide complexes |
| Comparator Or Baseline | Triflic acid (TfOH) (Fuming corrosive liquid; forms highly hygroscopic salts) |
| Quantified Difference | Significant improvement in handling safety and formulation stability |
| Conditions | Ambient storage and organometallic formulation workflows |
For manufacturers of moisture-sensitive lanthanide-doped materials or battery components, Tf2CH2 drastically reduces the need for strict anhydrous handling protocols during formulation.
Due to its functionalizable methylene bridge, Tf2CH2 is a primary precursor for synthesizing sterically confined, highly acidic carbon catalysts (e.g., 1,1,3,3-tetrakis(triflyl)propane or imidodiphosphate derivatives) used in asymmetric synthesis and Mukaiyama-aldol reactions [1].
Tf2CH2 is a direct reagent for single-step Knoevenagel condensations to produce 1,1-bis(triflyl)alkenes, which are critical building blocks for advanced Michael acceptors, push-pull fluorophores, and capto-dative olefins [2].
Because it forms stable, non-hygroscopic complexes that are highly soluble in organic solvents, Tf2CH2 is prioritized over TfOH in the formulation of moisture-sensitive lanthanide-doped sensors, phosphors, and battery electrolyte additives [1].
As a solid, non-fuming superacid, Tf2CH2 replaces liquid TfOH in industrial catalytic processes where precise, sub-1 mol% catalyst dosing is required, and where minimizing equipment corrosion and fuming hazards is a priority[2].
Irritant